molecular formula C12H12N2O3 B11165183 N-(1H-indol-2-ylcarbonyl)-L-alanine

N-(1H-indol-2-ylcarbonyl)-L-alanine

Cat. No.: B11165183
M. Wt: 232.23 g/mol
InChI Key: GLMNAEZCOPCAGN-ZETCQYMHSA-N
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Description

N-(1H-Indol-2-ylcarbonyl)-L-alanine is a synthetic amino acid derivative featuring an indole moiety linked to L-alanine via a carbonyl group at the indole’s 2-position. The indole core, a bicyclic aromatic heterocycle, is critical for interactions with biological targets, while the L-alanine backbone contributes to chiral specificity and solubility. Recent studies highlight its role in modulating enzyme activity and cellular pathways, particularly in oncology and metabolic disorders .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)propanoic acid

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)/t7-/m0/s1

InChI Key

GLMNAEZCOPCAGN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent reactions introduce the formamido and propanoic acid groups.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds in the synthesis of complex indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indoles .

Scientific Research Applications

2-[(1H-indol-2-yl)formamido]propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1H-indol-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. This interaction can influence various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Indole Substitution Position Variants

Variations in the substitution position of the indole ring significantly alter biological activity and binding affinity.

Compound Name Indole Substitution Key Features Biological Activity/Findings References
N-(1H-Indol-2-ylcarbonyl)-L-alanine 2-position Optimal steric compatibility with hydrophobic enzyme pockets. Potential biomarker for cancer prognosis .
N-(3-Indolylacetyl)-L-alanine 3-position Enhanced polar interactions due to acetyl group orientation. Strong association with NSCLC patient prognosis.
N-[(4-Chloro-1H-indol-1-yl)acetyl]-beta-alanine 1-position (chloro) Increased electrophilicity; beta-alanine backbone improves metabolic stability. Explored for antimicrobial applications.
N-{2-[(1H-Indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide 6-position Dual indole structure enables multi-target engagement. Broad-spectrum activity in enzyme inhibition assays.

Key Insight : The 2-position substitution in the target compound optimizes steric and electronic interactions for target binding, distinguishing it from analogs with substitutions at the 1-, 3-, or 6-positions .

Amino Acid Backbone Modifications

The choice of amino acid backbone (e.g., L-alanine vs. beta-alanine) influences solubility, metabolic stability, and target specificity.

Compound Name Amino Acid Backbone Structural Impact Applications References
This compound L-alanine Chiral specificity enhances enantioselective binding to proteins. Candidate for chiral drug design.
N-[(4-Chloro-1H-indol-1-yl)acetyl]-beta-alanine Beta-alanine Increased flexibility and resistance to proteolytic degradation. Used in sustained-release formulations.
L-Alaninamide derivatives Alaninamide Hydrophobic amide group improves membrane permeability. Thermo-responsive drug delivery systems.

Key Insight : The L-alanine backbone in the target compound provides chiral specificity, critical for interactions with stereosensitive targets like enzymes or receptors .

Functional Group Additions

Additional functional groups (e.g., chlorine, piperazine) modulate reactivity and target engagement.

Compound Name Functional Groups Key Findings References
N-(2-Chlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide Chlorobenzene, ethanediamide Enhanced antimicrobial activity due to chloro group’s electron-withdrawing effect.
N-(Furan-2-ylmethyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide Piperazine, furan Inhibits fatty acid amide hydrolase (FAAH), suggesting anti-inflammatory potential.
5-Chloroindole derivatives Chloro substituent Broad-spectrum antimicrobial and anticancer activity.

Key Insight : The absence of bulky substituents in the target compound reduces steric hindrance, favoring interactions with planar binding sites (e.g., ATP pockets in kinases) .

Research Findings and Mechanistic Insights

  • Biomarker Potential: N-(3-Indolylacetyl)-L-alanine (3-position analog) showed significant differential expression in NSCLC patients, with low levels correlating with longer progression-free survival (PFS) .
  • Enzyme Inhibition : Piperazine-containing analogs (e.g., ) demonstrated FAAH inhibition, highlighting the indole-2-ylcarbonyl group’s role in enzyme binding .
  • Thermodynamic Stability : Beta-alanine analogs exhibit greater metabolic stability than L-alanine derivatives, as seen in pharmacokinetic studies .

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